Dbco-nhco-peg2-CH2cooh
Description
DBCO-NHCO-PEG2-CH2COOH is a heterobifunctional compound widely used in bioconjugation and targeted protein degradation. Its structure comprises three key components:
- DBCO (Dibenzocyclooctyne): A strained alkyne enabling copper-free "click chemistry" with azides via strain-promoted azide-alkyne cycloaddition (SPAAC) .
- NHCO-PEG2: A carbamate-linked polyethylene glycol (PEG) spacer with two ethylene glycol units, enhancing water solubility and reducing steric hindrance .
- Terminal CH2COOH: A carboxylic acid group facilitating conjugation to amines via carbodiimide crosslinkers (e.g., EDC/NHS) .
This compound is critical in proteolysis-targeting chimeras (PROTACs), where it links E3 ligase ligands and target protein binders, enabling selective protein degradation via the ubiquitin-proteasome system . Its short PEG2 spacer balances flexibility and rigidity, optimizing molecular interactions in biological systems .
Properties
IUPAC Name |
3-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O6/c29-24(12-15-33-17-18-34-16-13-26(31)32)27-14-11-25(30)28-19-22-7-2-1-5-20(22)9-10-21-6-3-4-8-23(21)28/h1-8H,11-19H2,(H,27,29)(H,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUADKMWDSMAPKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Assembly via Carbamate Linkage Formation
The carbamate (NHCO) bridge in this compound is typically introduced through reaction of a DBCO-amine derivative with a carbonylating agent. Source highlights DBCO-NHS esters as key intermediates, which react with amines under mild conditions. For example:
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DBCO Activation : DBCO is functionalized as an NHS ester (e.g., DBCO-PEG2-NHS ester) to enhance reactivity toward nucleophiles.
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Amine Coupling : The NHS ester reacts with a PEG2 spacer bearing a primary amine and carboxylic acid (e.g., NH2-PEG2-CH2COOH) in anhydrous dimethylformamide (DMF) or dichloromethane (DCM). Triethylamine (TEA) is often added to scavenge protons.
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Carbamate Formation : The reaction proceeds via nucleophilic acyl substitution, forming a stable carbamate bond (NHCO).
Critical Parameters :
Solid-Phase Synthesis for Regiochemical Control
Source and describe solid-phase strategies to isolate α- and γ-regioisomers, which are common challenges in PEG-linked conjugates.
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Resin Functionalization : A Wang resin is loaded with Fmoc-protected glutamic acid to anchor the PEG2 spacer.
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PEG2 Incorporation : Fmoc-NH-PEG2-CH2COOH (Source) is coupled using HATU/DIPEA activation, followed by Fmoc deprotection with piperidine.
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DBCO Conjugation : DBCO-NHS ester is reacted with the free amine on the PEG2 spacer, forming the carbamate linkage.
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Cleavage and Isolation : The product is cleaved from the resin using trifluoroacetic acid (TFA) and purified via HPLC.
Yield Optimization :
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Coupling Efficiency : Double coupling with HATU improves yields from 50% to >80%.
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Side Reactions : Use of 2% hydrazine in DMF minimizes over-alkylation.
Key Intermediate Synthesis
DBCO-NHS Ester Preparation
DBCO derivatives are synthesized via cyclooctyne ring formation followed by NHS activation:
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Cyclooctyne Synthesis : Dibenzocyclooctyne is prepared via Sonogashira coupling between 1,2-diiodobenzene and 1,5-hexadiyne, as described in Source.
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NHS Activation : DBCO is reacted with N-hydroxysuccinimide (NHS) and N,N′-dicyclohexylcarbodiimide (DCC) in DCM to form DBCO-NHS ester.
Characterization Data :
NH2-PEG2-CH2COOH Synthesis
The PEG2 spacer is synthesized via etherification:
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Ethylene Oxide Polymerization : Ethylene oxide is polymerized using a methanesulfonic acid catalyst to form HO-PEG2-OH.
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End-Group Functionalization : One hydroxyl group is converted to amine using Mitsunobu reaction (DEAD/PPh3), and the other to carboxylic acid via Jones oxidation.
Reaction Conditions :
Analytical Validation
Purity Assessment
Functional Group Verification
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FT-IR : Peaks at 1720 cm⁻¹ (C=O, carbamate) and 2100 cm⁻¹ (DBCO alkyne).
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NMR : ¹H NMR shows PEG2 methylene protons at 3.5–3.7 ppm and DBCO aromatic protons at 7.2–7.8 ppm.
Comparative Analysis of Methodologies
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
Dbco-nhco-peg2-CH2cooh undergoes various chemical reactions, including:
Click Chemistry Reactions: The DBCO group is highly reactive and undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules.
Esterification and Amidation: The carboxylic acid group can react with alcohols and amines to form esters and amides, respectively.
Common Reagents and Conditions
Click Chemistry: Azide-containing molecules, typically under mild conditions without the need for copper catalysts.
Esterification: Alcohols in the presence of acid catalysts.
Amidation: Amines in the presence of coupling agents such as carbodiimides.
Major Products
Click Chemistry: Formation of triazole-linked products.
Esterification and Amidation: Formation of esters and amides, respectively.
Scientific Research Applications
Chemistry
Linker in PROTAC Synthesis
Dbco-nhco-peg2-CH2cooh serves as a crucial linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are designed to degrade specific proteins within cells. This application is vital for targeted protein degradation strategies in drug discovery and development .
Biology
Functionalization of Biomolecules
The compound is employed to functionalize biomolecules for imaging and tracking studies. Its ability to form stable triazole linkages through strain-promoted alkyne-azide cycloaddition (SPAAC) makes it ideal for creating bioconjugates that can be used in various biological assays .
Medicine
Drug Delivery Systems
this compound enhances the specificity and efficacy of drug delivery systems by facilitating the conjugation of therapeutic agents to targeting moieties or carriers. This capability has been shown to improve pharmacokinetics and biodistribution, particularly in cancer therapies.
Drug Delivery Enhancement
A study demonstrated that using this compound in drug formulations significantly improved the delivery efficiency of chemotherapeutic agents to tumor tissues while minimizing systemic toxicity. The incorporation of this compound allowed for targeted release mechanisms that enhanced therapeutic outcomes in preclinical models of cancer .
Imaging Applications
In another case study, researchers utilized this compound to label antibodies for imaging purposes. The SPAAC reaction enabled the attachment of fluorescent probes to antibodies without compromising their binding affinity, showcasing the compound's utility in diagnostic applications .
Mechanism of Action
Dbco-nhco-peg2-CH2cooh exerts its effects through its highly reactive DBCO group, which undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules. This reaction forms stable triazole linkages, enabling the conjugation of various functional groups to biomolecules. The polyethylene glycol chain provides water solubility and biocompatibility, while the carboxylic acid group allows for further functionalization .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table highlights structural, functional, and application-based differences between DBCO-NHCO-PEG2-CH2COOH and analogous compounds:
Key Comparisons:
Reactivity and Specificity :
- This compound and DBCO-N-bis(PEG2-acid) both utilize DBCO for azide-specific SPAAC, but the latter’s dual COOH groups enable multi-ligand conjugation .
- Azido-PEG8-CH2CO2-NHS (azide + NHS ester) requires copper catalysts for traditional click chemistry, unlike DBCO derivatives .
PEG Length and Flexibility :
- Shorter PEG2 chains (e.g., this compound) enhance reaction kinetics and reduce steric hindrance, making them ideal for PROTACs .
- Longer PEG chains (e.g., PEG4 in DBCO-PEG4-CH2CH2NH2) improve solubility and biocompatibility but may reduce target-binding efficiency .
Terminal Functional Groups :
- COOH-terminated compounds (e.g., this compound) are ideal for amine coupling, while NH2-terminated variants (e.g., DBCO-PEG4-CH2CH2NH2) suit carboxyl or NHS ester reactions .
- Fmoc-NH-PEG2-CH2COOH is specialized for peptide synthesis, where Fmoc protects amines during stepwise assembly .
Applications :
- PROTACs preferentially use this compound due to its optimal spacer length and dual reactivity (DBCO for ligand attachment, COOH for E3 ligase recruitment) .
- DBCO-N-bis(PEG2-acid) is favored for crosslinking applications, such as antibody-drug conjugates requiring multi-valent binding .
Research Findings and Data
- PROTAC Performance : this compound demonstrated 70% target protein degradation efficiency in HeLa cells at 100 nM, outperforming longer PEG3/PEG4 analogs (40–50% efficiency) due to reduced entropic penalty .
- Solubility : this compound exhibits moderate aqueous solubility (5 mg/mL in PBS), while DBCO-N-bis(PEG2-acid) achieves higher solubility (15 mg/mL) due to dual hydrophilic COOH groups .
- Cost and Availability : this compound is priced at "To inquire" per 100 mg (CymitQuimica), reflecting specialized synthesis requirements, whereas NH2-PEG-COOH is commercially available at $65–260 per gram .
Biological Activity
DBCO-NHCO-PEG2-CH2COOH is a specialized compound utilized in bioconjugation and drug delivery systems, particularly notable for its role in click chemistry. This compound features a Dibenzocyclooctyne (DBCO) moiety, which allows for efficient and selective reactions with azide groups through strain-promoted alkyne-azide cycloaddition (SPAAC). The presence of a PEG (polyethylene glycol) chain enhances solubility and biocompatibility, making it an essential tool in various biomedical applications.
Chemical Structure
The compound's structure can be summarized as follows:
- Functional Groups : DBCO, amide (-NHCO), and carboxylic acid (-COOH)
- Molecular Formula : C₁₁H₁₉N₃O₆
- Molecular Weight : 464.52 g/mol
This unique configuration enables the compound to serve multiple roles in drug delivery and imaging applications.
The primary mechanism of action for this compound involves its ability to undergo bioorthogonal reactions that facilitate the conjugation of drugs or imaging agents to target biomolecules. The DBCO group reacts with azides in a copper-free environment, which is crucial for maintaining the integrity of biological systems.
Applications in Drug Delivery
- Targeted Drug Delivery : The compound can be conjugated to therapeutic agents, allowing for targeted delivery to specific cells or tissues. This is particularly beneficial in cancer therapy, where minimizing off-target effects is vital.
- Polymer-Drug Conjugates : this compound has been employed in the development of polymer-drug conjugates that enhance the pharmacokinetics and therapeutic efficacy of drugs while reducing systemic toxicity .
- Imaging Probes : The compound can also be linked to fluorescent dyes or radioisotopes, creating imaging probes for monitoring disease progression and treatment responses, particularly in oncology .
Study 1: Application in Cancer Therapy
In a recent study, researchers utilized this compound to create a targeted drug delivery system for an anticancer agent. The study demonstrated that the conjugated drug exhibited enhanced cellular uptake and cytotoxicity against cancer cells compared to free drug formulations. This was attributed to the selective targeting facilitated by the DBCO-azide coupling strategy .
Study 2: Development of Imaging Agents
Another investigation focused on synthesizing imaging agents using this compound linked to a near-infrared dye. The results indicated that these agents provided high contrast imaging in vivo, allowing for better visualization of tumor margins during surgical procedures. This application underscores the compound's versatility beyond drug delivery into diagnostic realms .
Table 1: Comparison of Biological Activities
| Property | This compound | Other PEG Linkers |
|---|---|---|
| Reactivity | High (SPAAC) | Moderate (varies) |
| Solubility | Excellent | Varies |
| Biocompatibility | High | Moderate to High |
| Applications | Drug delivery, imaging | Drug delivery, diagnostics |
Table 2: Summary of Case Studies
Q & A
Q. How to optimize this compound’s in vivo biodistribution while minimizing immune recognition?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies with PEG variants (length, branching). Use SPECT/CT imaging of radiolabeled conjugates in murine models. Assess immunogenicity via ELISA for anti-PEG antibodies and cytokine profiling. Machine learning algorithms (e.g., random forest) prioritize design parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
